molecular formula C18H18N2O2 B14610319 1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-72-8

1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole

Cat. No.: B14610319
CAS No.: 58041-72-8
M. Wt: 294.3 g/mol
InChI Key: BGYCCJQPEKVQMO-UHFFFAOYSA-N
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Description

1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole is an organic compound that features a complex structure with both aromatic and imidazole components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The imidazole ring is known to interact with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to its combination of aromatic and imidazole structures, which confer specific chemical reactivity and biological activity

Properties

CAS No.

58041-72-8

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1-[[4-[(4-methoxyphenyl)methoxy]phenyl]methyl]imidazole

InChI

InChI=1S/C18H18N2O2/c1-21-17-6-4-16(5-7-17)13-22-18-8-2-15(3-9-18)12-20-11-10-19-14-20/h2-11,14H,12-13H2,1H3

InChI Key

BGYCCJQPEKVQMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C=CN=C3

Origin of Product

United States

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